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Compound of Interest

Compound Name: Oxazole-2-carbaldehyde

Cat. No.: B1317516

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry
fragmentation patterns of oxazole-2-carbaldehyde. The information presented herein is
synthesized from established fragmentation principles of heterocyclic compounds and
aldehydes, offering a predictive framework for the interpretation of experimental data.

Introduction to Oxazole-2-carbaldehyde and its
Mass Spectrometric Behavior

Oxazole-2-carbaldehyde, with a molecular formula of C4aH3NO2 and a molecular weight of
97.07 g/mol , is a heterocyclic aldehyde of interest in medicinal chemistry and drug
development.[1] Understanding its fragmentation behavior under mass spectrometry is crucial
for its identification and structural elucidation in complex mixtures. While specific experimental
spectra for oxazole-2-carbaldehyde are not readily available in public literature, its
fragmentation can be predicted based on the known behavior of the oxazole ring and the
aldehyde functional group.[2][3][4]

The electron impact (El) mass spectrum of oxazole-2-carbaldehyde is expected to show a
distinct molecular ion peak. The subsequent fragmentation is likely to be driven by the
presence of the aldehyde group and the inherent instability of the oxazole ring under ionization.
[2][5] Key fragmentation pathways are anticipated to include the loss of a hydrogen radical, the
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formyl radical, and carbon monoxide, followed by the characteristic cleavage of the oxazole
ring.[2][6]

Predicted Mass Spectrometry Fragmentation Data

The following table summarizes the predicted major ions and their corresponding mass-to-
charge ratios (m/z) for oxazole-2-carbaldehyde under electron impact mass spectrometry.

Proposed
Proposed lon ]
m/z Formula Fragmentation
Structure
Pathway
97 [M]*e (Molecular lon) [CaH3NOz]*e Parent molecule

Loss of a hydrogen
96 [M-H]* [CaH2NOz]* radical from the
aldehyde group

Loss of carbon
69 [M-CQ]*e [C3H3NO]*e monoxide from the
molecular ion

Loss of the formyl

68 [M-CHOJ* [C3H2NOJ* _
radical (CHO)
Cleavage of the
41 [C2HaN]*e [C2HaN]*e oxazole ring, loss of
CO2
Further fragmentation
40 [C2H2N]* [C2H2N]*

of the oxazole ring

Proposed Experimental Protocol for Mass
Spectrometry Analysis

To obtain a mass spectrum of oxazole-2-carbaldehyde, the following experimental setup using
an electron ionization mass spectrometer is proposed:
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» Sample Introduction: A dilute solution of oxazole-2-carbaldehyde in a volatile organic

solvent (e.g., methanol or acetonitrile) is introduced into the ion source via a direct insertion

probe or a gas chromatograph.

« lonization: Electron lonization (El) is employed. The electron energy is typically set to 70 eV

to induce reproducible fragmentation patterns.

o Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the

ions based on their mass-to-charge ratio.

o Detector: An electron multiplier or a similar detector is used to detect the ions.

» Data Acquisition: The mass spectrum is recorded over a mass range of m/z 10-200 to ensure

the detection of the molecular ion and all significant fragment ions.

Visualization of the Proposed Fragmentation

Pathway

The following diagram illustrates the predicted fragmentation pathway of oxazole-2-

carbaldehyde.

Proposed Fragmentation Pathway of Oxazole-2-carbaldehyde

[CaH3NO2]* e
m/z = 97
(Molecular lon)

- He Co - CHO-
[CaH2NO2]* [CsH3NO]*e [CsH2NO]*
m/z = 96 m/z = 69 m/z = 68
(6{0) CO
[C2H3N]*e [C2H2zN]*
m/z = 41 m/z = 40
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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